5,5-Dimethylbarbituric acid
Description
Significance of Barbituric Acid Derivatives in Chemical Sciences
Barbituric acid and its derivatives are versatile building blocks in organic synthesis and medicinal chemistry. irapa.orgresearchgate.net These compounds serve as crucial starting materials for the creation of a wide array of heterocyclic compounds. mdpi.com Their ability to act as both hydrogen bond donors and acceptors makes them valuable in the field of supramolecular chemistry for constructing complex architectures. researchgate.net In medicinal chemistry, barbiturates have been historically significant for their effects on the central nervous system, leading to their use as sedatives, hypnotics, and anticonvulsants. mdpi.comscience.gov The pharmacological properties of these derivatives are highly dependent on the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. acs.orgmdpi.com
Historical Context of 5,5-Dimethylbarbituric Acid Research
The parent compound, barbituric acid, was first synthesized by Adolf von Baeyer in 1864. irapa.orgresearchgate.net This discovery paved the way for the development of a vast number of derivatives. Research into 5,5-disubstituted barbituric acids, such as the 5,5-dimethyl derivative, gained momentum as scientists sought to understand the structure-activity relationships within this class of compounds. Early studies focused on their synthesis and chemical properties, while later research delved into their structural features and interactions in the solid state and in solution.
Scope and Research Trajectories of this compound Studies
The research landscape for this compound is multifaceted. A significant area of investigation has been its synthesis and the development of efficient synthetic methodologies. mdpi.com Another major focus is the detailed characterization of its molecular and crystal structure through techniques like X-ray crystallography and NMR spectroscopy. acs.org These structural studies provide insights into its conformation, hydrogen bonding patterns, and supramolecular assembly. acs.orgacs.org
Furthermore, the chemical behavior of this compound, including its tautomerism and reactivity, continues to be an active area of research. ias.ac.in Theoretical and computational studies are often employed to complement experimental findings, providing a deeper understanding of its electronic structure and properties. acs.orgacs.org More recent research has explored its role as a ligand in coordination chemistry, forming complexes with various metal ions. tandfonline.comacs.org
Synthesis and Physicochemical Properties
The synthesis of this compound is most commonly achieved through a condensation reaction.
Synthetic Routes
The primary method for synthesizing this compound involves the condensation of a dialkyl malonate, specifically dimethyl malonate, with urea (B33335). cdnsciencepub.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol (B145695) solvent under reflux conditions. cdnsciencepub.com The general reaction is a well-established method for producing a variety of 5,5-disubstituted barbituric acids. google.com
Physicochemical Characteristics
This compound is a white, crystalline powder. sigmaaldrich.comsigmaaldrich.com Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H8N2O3 | |
| Molecular Weight | 156.14 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 277-280 °C | sigmaaldrich.comsigmaaldrich.com |
| Water Solubility | 2.829 g/L (25 °C) | chemicalbook.com |
| pKa | 7.90 ± 0.10 | chemicalbook.com |
Structural Elucidation and Crystallography
The three-dimensional structure of this compound has been extensively studied using single-crystal X-ray diffraction.
Molecular Geometry and Crystal System
Single-crystal X-ray diffraction analysis has revealed that this compound crystallizes in a specific three-dimensional structure. acs.org The pyrimidine ring adopts a non-planar conformation, often described as a C5-endo envelope. semanticscholar.org This conformation is considered the global conformational energy minimum for this type of substituted barbituric acid. semanticscholar.org In this arrangement, the C5 carbon atom deviates significantly from the mean plane formed by the other atoms in the ring. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds. acs.org
Crystallographic Data
Key crystallographic parameters for this compound are presented in the table below. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.
| Parameter | Value | Source |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P21/c | iucr.org |
| a | 9.478 (2) Å | iucr.org |
| b | 6.793 (1) Å | iucr.org |
| c | 21.489 (8) Å | iucr.org |
| β | 96.66 (3)° | iucr.org |
| Z (molecules per unit cell) | 4 | iucr.org |
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques are crucial for the characterization of this compound.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-6(2)3(9)7-5(11)8-4(6)10/h1-2H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOZSCRCYVBSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020509 | |
| Record name | 5,5-Dimethylbarbituric acid | |
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Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24448-94-0 | |
| Record name | 5,5-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
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| Record name | 5,5-Dimethylbarbituric acid | |
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| Record name | 5,5-Dimethylbarbituric acid | |
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| Record name | 5,5-dimethylbarbituric acid | |
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| Record name | 5,5-DIMETHYLBARBITURIC ACID | |
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Synthetic Methodologies and Chemical Synthesis Pathways of 5,5 Dimethylbarbituric Acid
Classical Condensation Approaches for Core Synthesis
Base-Catalyzed Cyclocondensation Reactions
One of the most common and established methods for synthesizing 5,5-disubstituted barbituric acids, including the dimethyl variant, is through a base-catalyzed condensation reaction. cdnsciencepub.com This approach typically involves the reaction of a dialkyl malonate with urea (B33335) in the presence of a strong base, such as sodium ethoxide. cdnsciencepub.comgoogle.com
The synthesis can be initiated by preparing a solution of sodium ethoxide from sodium metal and absolute ethanol (B145695). To this, dimethyl malonate and urea are added. The subsequent refluxing of this mixture leads to a cyclocondensation reaction, resulting in the formation of the barbituric acid ring. A typical procedure involves refluxing the reaction mixture at approximately 110°C for several hours, during which the product precipitates as a white solid.
The general reaction is as follows: Dimethyl 2,2-dimethylmalonate + Urea → 5,5-Dimethylbarbituric acid
A specific laboratory-scale synthesis involves the reaction of 80g of dimethyl malonate with 30g of urea in the presence of sodium ethoxide prepared from 11.5g of sodium in 250 mL of absolute ethanol. The mixture is refluxed for 7 hours, yielding the desired product.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl malonate | 132.12 | 80 g | 0.605 |
| Urea | 60.06 | 30 g | 0.499 |
| Sodium | 22.99 | 11.5 g | 0.5 |
| Ethanol | 46.07 | 250 mL | - |
| This interactive table summarizes the reactants used in a typical base-catalyzed synthesis of this compound. |
Acid-Induced Cyclization Processes
While base-catalyzed methods are prevalent, acid-induced cyclization also represents a viable pathway for the synthesis of barbituric acid derivatives. In this approach, a malonic acid derivative and urea are reacted under acidic conditions. Following the reaction, acidification of the mixture is a critical step to ensure the precipitation and isolation of the final product. For instance, after refluxing, the addition of concentrated hydrochloric acid to lower the pH to 1-2 facilitates the isolation of this compound.
Contemporary Synthetic Innovations
In recent years, synthetic chemists have explored more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. These innovations focus on reducing reaction times, improving yields, and simplifying purification procedures.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of barbituric acid derivatives, offering significant advantages over conventional heating methods. arcjournals.orgresearchgate.netfrontiersin.org Microwave irradiation can drastically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. arcjournals.org For example, in the synthesis of certain barbiturate (B1230296) derivatives, microwave-assisted methods have been shown to increase yields from the 77-81% range obtained with conventional heating to 96-98%. arcjournals.org The reaction of barbituric acids with aldehydes and dihydropyridines under solvent-free microwave irradiation has been reported to produce 5-benzylated barbituric acids in good yields. researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 24 hours | 77-81% |
| Microwave Irradiation | 5-10 minutes | 96-98% |
| This interactive table compares the efficiency of conventional heating versus microwave-assisted synthesis for certain barbiturate derivatives. |
Utilization of Activated Methylene (B1212753) Compounds (e.g., Malononitrile (B47326), Meldrum's Acid)
The synthesis of barbituric acid derivatives can also be achieved through multicomponent reactions involving activated methylene compounds like malononitrile and Meldrum's acid. nih.govmdpi.comorientjchem.org These reactions often proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.govmdpi.com For instance, the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and barbituric acid can be catalyzed by various agents, including Lewis acids like copper(II) chloride dihydrate, to produce pyrano[2,3-d]pyrimidine derivatives. orientjchem.org
Meldrum's acid, a cyclic derivative of malonic acid, is another valuable activated methylene compound used in these syntheses. nih.govresearchgate.net Its reaction with aldehydes and urea or its derivatives can lead to the formation of various heterocyclic systems, including those based on the barbiturate scaffold. researchgate.netnih.gov The use of these activated methylene compounds often allows for milder reaction conditions and provides access to a diverse range of substituted barbituric acid derivatives.
Purification and Isolation Techniques in Laboratory Synthesis (e.g., Recrystallization)
Following the synthesis, purification of the crude this compound is essential to obtain a product of high purity. Recrystallization is the most commonly employed technique for this purpose. cdnsciencepub.com The choice of solvent is critical for effective purification. Common solvent systems for the recrystallization of this compound and its derivatives include ethanol, methanol (B129727), or a mixture of methanol and water. google.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The crystals are then collected by filtration and dried. In some cases, multiple recrystallizations from different solvent systems, such as chloroform-heptane or ethyl acetate-hexane, may be necessary to achieve the desired level of purity. cdnsciencepub.comgoogle.com
Advanced Structural Characterization and Spectroscopic Analysis
Crystallographic Investigations
Crystallographic studies are fundamental to understanding the precise spatial arrangement of atoms within a crystal lattice. For 5,5-Dimethylbarbituric acid, these investigations have unveiled a highly ordered system governed by specific intermolecular forces.
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction analysis has been instrumental in determining the solid-phase structure of this compound. beilstein-journals.orgnih.gov These studies confirm that the compound crystallizes in the monoclinic system. A low-temperature redetermination of the crystal structure provided precise metric parameters. The pyrimidine (B1678525) ring of the molecule is not planar, adopting what is described as a C5-endo envelope conformation. This non-planar structure is a key feature of its stereochemistry.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₈N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Conformation | C5-endo envelope |
Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O=C, C-H···O=C)
The formation of the supramolecular architecture in this compound is predominantly directed by a network of hydrogen bonds. nih.gov The most significant of these are the intermolecular N-H···O=C hydrogen bonds. These interactions link the molecules head-to-tail, forming the robust ribbon structures mentioned previously. beilstein-journals.orgnih.gov
Table 2: Key Intermolecular Interactions in this compound Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H | C=O | Forms primary one-dimensional ribbons. nih.gov |
| Hydrogen Bond | C-H | C=O | Links adjacent ribbons into a 3D network. nih.gov |
Spectroscopic Characterization Techniques
Spectroscopy provides complementary information to crystallography by probing the electronic environments and vibrational modes of the molecule, confirming its structural integrity.
Vibrational Spectroscopy (FT-IR, FT-Raman) Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, infrared spectroscopy reveals absorption bands typical for its constituent groups.
While detailed vibrational analyses are more commonly reported for its derivatives, such as 1,3-dimethylbarbituric acid, the data provide insight into the expected spectrum of the parent compound. niscpr.res.in The most prominent features are the strong stretching vibrations (ν) of the carbonyl (C=O) groups, which are characteristic of amide and lactam functionalities. In the closely related 5-acetyl-1,3-dimethylbarbituric acid, characteristic carbonyl stretches are observed around 1722, 1690, and 1656 cm⁻¹. The N-H stretching vibrations are also a key feature, typically appearing as a broad band due to their involvement in hydrogen bonding. Vibrations corresponding to the C-H bonds of the methyl groups are also present.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H | Stretching | 3100-3300 | Broad due to hydrogen bonding. |
| C-H (methyl) | Stretching | 2850-3000 | Characteristic of sp³ C-H bonds. |
| C=O (carbonyl) | Stretching | 1650-1750 | Multiple strong bands are expected for the three carbonyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution.
¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the different hydrogen environments. When recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a characteristic signal for the two equivalent N-H protons is observed. Based on data from analogous compounds like 5,5-diethylbarbituric acid, this signal is expected to appear significantly downfield (around δ 11-12 ppm) due to the deshielding effect of the adjacent carbonyl groups and its involvement in hydrogen bonding with the solvent. chemicalbook.comresearchgate.net The six protons of the two methyl groups at the C5 position are chemically equivalent and would appear as a single, sharp singlet further upfield.
¹³C NMR: The carbon-13 NMR spectrum gives complementary information about the carbon skeleton. Distinct resonances are expected for the three types of carbon atoms in this compound. The signals for the carbonyl carbons (C2, C4, C6) would appear in the downfield region of the spectrum (typically δ 150-175 ppm). A unique signal for the quaternary carbon at the C5 position would also be present, along with a signal in the upfield region corresponding to the two equivalent methyl carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to definitively identify the quaternary, methyl, and any other carbon types present.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | N-H | ~11.5 | Singlet | Two protons, downfield shift due to electronegative environment. chemicalbook.com |
| ¹H | -CH₃ | ~1.5 | Singlet | Six protons from two equivalent methyl groups. |
| ¹³C | C=O | ~150-175 | - | Signals for C2, C4, and C6 carbonyls. |
| ¹³C | C5 (quaternary) | ~50 | - | Signal for the sp³ carbon bonded to two methyl groups. niscpr.res.in |
| ¹³C | -CH₃ | ~20-30 | - | Signal for the two equivalent methyl carbons. |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry and elemental analysis are fundamental in confirming the molecular structure and composition of this compound.
Mass Spectrometry (MS):
Electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry has been employed to experimentally determine the gas-phase acidities (GA) of 5,5-dialkyl barbituric acids, including the 5,5-dimethyl derivative. researchgate.netacs.org These studies confirm that deprotonation occurs at the N-H site. acs.org The gas-phase acidity of this compound is approximately 1368 kJ mol⁻¹. researchgate.net This value is comparable to that of 5,5-diethylbarbituric acid, suggesting that the inductive effects of the methyl and ethyl substituents similarly stabilize the conjugate base. High-resolution mass spectrometry provides a precise monoisotopic mass of 156.053 g/mol for this compound. contaminantdb.ca
Elemental Analysis:
The molecular formula of this compound is C₆H₈N₂O₃, corresponding to an average molecular weight of 156.141 g/mol . contaminantdb.ca Elemental analysis data for a related compound, 1-ethyl-5,5-dimethylbarbituric acid, shows calculated values of C, 52.17%; H, 6.57%; and N, 15.21%. cdnsciencepub.com Experimentally found values were C, 52.80% and 53.01%; H, 6.71% and 6.78%; and N, 15.16% and 15.13%. cdnsciencepub.com
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₃ sigmaaldrich.com |
| Molecular Weight | 156.14 g/mol sigmaaldrich.comsigmaaldrich.cn |
| CAS Number | 24448-94-0 sigmaaldrich.comsigmaaldrich.cn |
| Monoisotopic Mass | 156.053 g/mol contaminantdb.ca |
Thermophysical Characterization in Academic Contexts
The thermophysical properties of this compound have been investigated to understand its thermal behavior and stability.
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) has been a key technique for studying the thermophysical properties of this compound and other barbituric acid derivatives. acs.orgacs.org These studies report on the temperatures, enthalpies, and entropies of fusion, as well as the heat capacities of the solid compounds as a function of temperature. acs.orgacs.org
A comprehensive DSC study was conducted on several barbituric acid derivatives, including this compound, over a temperature range from 268 K up to their melting points. acs.org This research provides crucial data on the thermodynamic stability of these compounds. acs.org The melting point for this compound is reported to be in the range of 277-280 °C. sigmaaldrich.comsigmaaldrich.cn
Furthermore, a thermochemical study combined experimental and computational methods to determine the standard molar enthalpy of formation in the crystalline state at 298.15 K, which was found to be -(706.4 ± 2.2) kJ·mol⁻¹. acs.orgacs.org The enthalpy of sublimation at the same temperature was derived as (115.8 ± 0.5) kJ·mol⁻¹. acs.org From these experimental values, the gas-phase enthalpy of formation was determined to be -(590.6 ± 2.3) kJ·mol⁻¹. acs.org
Table 2: Thermophysical Data for this compound
| Property | Value |
|---|---|
| Melting Point | 277-280 °C sigmaaldrich.comsigmaaldrich.cn |
| Standard Molar Enthalpy of Formation (crystal) | -(706.4 ± 2.2) kJ·mol⁻¹ acs.orgacs.org |
| Enthalpy of Sublimation (at 298.15 K) | (115.8 ± 0.5) kJ·mol⁻¹ acs.org |
| Gas-Phase Enthalpy of Formation (at 298.15 K) | -(590.6 ± 2.3) kJ·mol⁻¹ acs.org |
Computational and Theoretical Studies on 5,5 Dimethylbarbituric Acid
Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of 5,5-dimethylbarbituric acid in solution. The 1H NMR spectrum in deuterated dimethyl sulfoxide (B87167) typically shows signals corresponding to the N-H protons and the methyl groups. The 13C NMR spectrum provides information about the carbon framework, with distinct resonances for the carbonyl carbons, the quaternary C5 carbon, and the methyl carbons.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the N-H and C=O stretching vibrations.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass has been precisely determined to be 156.053 g/mol .
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability and decomposition of the compound.
Differential Scanning Calorimetry (DSC) : DSC is employed to determine the melting point and other thermal transitions. researchgate.net A reported melting point range for this compound is 278-279 °C. Experimental thermochemical studies have also determined the standard molar enthalpy of formation in the crystalline state to be -(706.4 ± 2.2) kJ·mol−1 and the enthalpy of sublimation to be (115.8 ± 0.5) kJ·mol−1. acs.orgacs.org
Chemical Behavior and Reactivity
The chemical properties of this compound are influenced by its structure, particularly the presence of the pyrimidine (B1678525) ring and its functional groups.
Chemical Reactivity and Transformation Mechanisms of 5,5 Dimethylbarbituric Acid
Tautomerism: Keto-Enol Forms
Barbituric acid and its derivatives can exist in different tautomeric forms, primarily through keto-enol tautomerism. biointerfaceresearch.com While theoretical studies suggest that the tri-keto form of 5,5-dimethylbarbituric acid is the most stable in the gas phase, the equilibrium can shift towards enol forms in solution, highlighting the role of solvent interactions. acs.org This tautomeric behavior is a key aspect of its reactivity.
Intermolecular Hydrogen Bonding
In the solid state, this compound molecules are interconnected through a network of hydrogen bonds. acs.org The primary hydrogen bonding interactions are N-H···O=C bonds, which link the molecules into ribbons. acs.orgacs.org These ribbons are further connected by weaker C-H···O hydrogen bonds to form a three-dimensional supramolecular structure. acs.org This extensive hydrogen bonding network plays a crucial role in the stability of the crystal lattice.
Coordination Chemistry and Supramolecular Assembly
The ability of this compound to form complexes with metal ions and participate in supramolecular assemblies is an area of growing interest.
Advanced Applications and Derivatization Strategies in Research
Ligand Behavior and Metal Complexes
5,5-Dimethylbarbituric acid can act as a ligand, coordinating to metal ions through its oxygen and/or nitrogen atoms. researchgate.net The formation of such metal complexes can lead to novel structures with interesting properties. For example, dinuclear silicon complexes of this compound have been synthesized and studied. acs.org The study of these coordination compounds is important for understanding the potential applications of barbiturates in materials science and catalysis. researchgate.net
Supramolecular Architectures
The hydrogen bonding capabilities of this compound make it an excellent building block for the construction of supramolecular architectures. tandfonline.com Through self-assembly, it can form well-defined structures, such as rosettes, when interacting with complementary molecules like substituted triazines. tandfonline.com These non-covalent interactions are fundamental to the design and creation of complex, functional supramolecular systems. tandfonline.com
Q & A
Q. What are the reliable laboratory methods for synthesizing 5,5-Dimethylbarbituric acid?
Methodological Answer: this compound can be synthesized via condensation reactions involving malonic acid derivatives and urea. A common approach involves reacting 5,5-disubstituted barbituric acid precursors under controlled acidic or basic conditions. For example, condensation with activated methylene compounds (e.g., malononitrile or Meldrum’s acid) in polar aprotic solvents like DMF can yield high-purity products. Post-synthesis purification typically employs recrystallization from ethanol or methanol .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Used to confirm molecular conformation and hydrogen-bonding patterns. For instance, SCXRD revealed a C5-endo envelope conformation with intermolecular N–H···O and C–H···O bonds forming a 3D network .
- NMR spectroscopy: H and C NMR (e.g., in DMF-d7) identifies proton environments and confirms substitution patterns.
- Combustion calorimetry: Determines enthalpy of formation () in the crystalline state, with reported values of .
Q. What experimental protocols are recommended for determining the pKa of this compound?
Methodological Answer:
- Potentiometric titration: Conducted in aqueous or mixed-solvent systems to measure ionization constants. Earlier flawed studies reported pKa = 7.1, but validated methods (e.g., using high-precision titrators) established pKa = 8.51 .
- Validation: Cross-check with computational predictions (e.g., G3 or DFT methods), though discrepancies may arise due to limitations in training datasets for barbiturates .
Advanced Research Questions
Q. How do computational methods resolve contradictions in thermochemical and structural data for this compound?
Methodological Answer:
- DFT and MP2 calculations: Compare experimental vs. computed geometries. For example, MP2/6-31G(d,p) reproduces the C5-endo conformation observed in SCXRD, while PBE0/def2-TZVP may overestimate planarity .
- Thermochemical validation: Experimental enthalpy of sublimation () and gas-phase formation enthalpy () align with G3-level predictions within 2–3% error .
Q. What strategies address discrepancies in reported pKa values for barbituric acid derivatives?
Methodological Answer:
- Critical literature review: Prioritize original studies over compilations. For example, early pKa = 7.1 for this compound was superseded by modern potentiometric data (pKa = 8.51) .
- Experimental replication: Use standardized conditions (ionic strength, temperature) and validate with IUPAC-recommended protocols.
Q. How does hydrogen-bonding dictate the supramolecular architecture of this compound crystals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
